N-(2-chlorophenyl)-4-ethoxybenzamide
Description
N-(2-Chlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substitution on the benzoyl ring and a 2-chlorophenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQLMFHCZRWYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325156 | |
| Record name | N-(2-chlorophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349109-74-6 | |
| Record name | N-(2-chlorophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Key structural analogs differ in substituent type and position on both the benzoyl and phenylamine moieties. Below is a comparative analysis:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Melting Points : Methoxy-substituted analogs (e.g., T106, T94) exhibit lower melting points (~89–142°C) compared to trifluoromethoxy or benzothiazole derivatives (e.g., T103: 156.3°C) . The ethoxy group in the target compound may confer intermediate melting behavior.
- 35Cl NQR Frequencies : Alkoxy groups (e.g., methoxy, ethoxy) reduce 35Cl NQR frequencies compared to electron-withdrawing groups like chloro or nitro. For example, N-(2-chlorophenyl)-acetamide analogs show frequencies lowered by ~1–2 MHz with alkoxy substituents .
Crystallographic and Structural Comparisons
Crystal structures of related benzamides reveal substituent-dependent variations in bond lengths and lattice parameters:
Table 2: Crystallographic Data of Selected Analogs
Key Observations :
- The C(S)-C(O) bond length (critical for amide stability) varies minimally (1.498–1.504 Å) across analogs, suggesting alkoxy or chloro substitutions exert minor steric effects .
- Ethoxy groups may introduce slight distortions in lattice parameters due to increased steric bulk compared to methoxy.
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group is electron-withdrawing, enhancing electrophilicity at the amide carbonyl.
- Comparison with Fluorescent Analogs : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence due to extended conjugation . The target compound’s ethoxy group may similarly enhance fluorescence, but experimental data is lacking.
Research Implications and Gaps
- Synthetic Optimization: highlights malononitrile and benzoyl chloride as key reagents for benzamide synthesis, which could be adapted for scalable production of the target compound.
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